molecular formula C18H25ClN4O2S B10922432 1-(3-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(3-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B10922432
M. Wt: 396.9 g/mol
InChI Key: GQRIFZOKWXVXDH-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

    Piperazine coupling: The sulfonylated pyrazole is coupled with 1-(3-chlorobenzyl)piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and affecting cellular responses.

    Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-4-(4-methylpiperazin-1-yl)sulfonylbenzene
  • 1-(3-chlorobenzyl)-4-(1H-pyrazol-4-yl)sulfonylpiperazine
  • 1-(3-chlorobenzyl)-4-(1-ethyl-1H-pyrazol-4-yl)sulfonylpiperazine

Uniqueness

1-(3-chlorobenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its specific substitution pattern on the pyrazole and piperazine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H25ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C18H25ClN4O2S/c1-4-23-15(3)18(14(2)20-23)26(24,25)22-10-8-21(9-11-22)13-16-6-5-7-17(19)12-16/h5-7,12H,4,8-11,13H2,1-3H3

InChI Key

GQRIFZOKWXVXDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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